

# Sudan I: A Toxicological Deep Dive into its Health Risks for Humans

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Compound of Interest		
Compound Name:	Sudan I	
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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the health risks associated with human exposure to **Sudan I**, a synthetic azo dye classified as a category 3 carcinogen.[1] Illegally used as a food additive, particularly in chili powder and palm oil, **Sudan I** poses significant toxicological concerns due to its metabolic activation into genotoxic and carcinogenic compounds.[1] This document synthesizes key findings on its metabolism, mechanisms of toxicity, and the experimental evidence supporting its classification as a potential human carcinogen.

## **Executive Summary**

**Sudan I** undergoes complex metabolic processing in the human body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver and peroxidases in extrahepatic tissues.[2] This biotransformation is a double-edged sword: while some pathways lead to detoxification, others result in the formation of reactive intermediates that can damage cellular macromolecules, including DNA. The primary health risks associated with **Sudan I** exposure stem from its genotoxic and carcinogenic properties, which are linked to the formation of DNA adducts and the induction of oxidative stress. In vitro studies have demonstrated a clear dose-dependent relationship between **Sudan I** concentration and the frequency of DNA strand breaks and chromosomal damage.

### **Metabolic Activation and Detoxification**



The metabolism of **Sudan I** is a critical determinant of its toxicity. Two primary enzymatic systems are involved:

- Cytochrome P450 (CYP) System: In the liver, Sudan I is metabolized by CYP enzymes, with CYP1A1 being the most efficient, followed by CYP3A4.[3] This oxidative metabolism can lead to two competing pathways:
  - Detoxification: C-hydroxylation of the Sudan I molecule produces hydroxylated metabolites that are more water-soluble and can be readily excreted.[1]
  - Activation: Reductive cleavage of the azo bond by CYP enzymes can produce reactive intermediates, including the benzenediazonium ion (BDI).[2]
- Peroxidase System: In tissues with low CYP activity, such as the urinary bladder, peroxidases play a significant role in the metabolic activation of **Sudan I**.[2] This pathway also generates reactive radical species.[2]

The balance between these activation and detoxification pathways is a key factor in determining individual susceptibility to the adverse effects of **Sudan I**.

## **Genotoxicity and Carcinogenicity**

The genotoxicity of **Sudan I** is a major health concern. The reactive metabolites generated during its metabolism can covalently bind to DNA, forming DNA adducts. The primary adduct identified is 8-(phenylazo)guanine.[2] The formation of these adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations.

Experimental evidence for the genotoxicity of **Sudan I** includes:

- Positive results in the Ames test (a bacterial reverse mutation assay) following metabolic activation.
- Induction of DNA strand breaks in human hepatoma (HepG2) cells, as demonstrated by the Comet assay.
- Increased frequency of micronuclei in HepG2 cells and in the bone marrow of rats, indicating chromosomal damage.[4]



The International Agency for Research on Cancer (IARC) has classified **Sudan I** as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in humans but sufficient evidence in experimental animals.[1]

#### **Oxidative Stress**

In addition to direct DNA damage, **Sudan I** exposure can induce oxidative stress. Studies have shown that at higher concentrations, **Sudan I** leads to a significant increase in the production of reactive oxygen species (ROS) in cells.[4] This excess ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. Oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG), further contributes to the mutagenic potential of **Sudan I**.[4]

## **Quantitative Data**

The following tables summarize the key quantitative data from experimental studies on the genotoxic and oxidative stress-inducing effects of **Sudan I**.

Table 1: Genotoxicity of Sudan I in HepG2 Cells

Concentration (µM)	DNA Migration (Comet Assay)	Micronuclei Frequency
25	Dose-dependent increase	Dose-dependent increase
50	Dose-dependent increase	Dose-dependent increase
100	Dose-dependent increase	Dose-dependent increase

Data from a study on human hepatoma (HepG2) cells demonstrating a dose-dependent increase in DNA damage.[4]

Table 2: Oxidative Stress Markers in HepG2 Cells



Concentration (μΜ)	Reactive Oxygen Species (ROS)	8- hydroxydeoxyguan osine (8-OHdG)	Thiobarbituric Acid Reactive Substances (TBARS)
50	-	Significantly increased	Significantly increased
100	Significantly increased	Significantly increased	Significantly increased

Data from a study on human hepatoma (HepG2) cells showing a significant increase in markers of oxidative stress at higher concentrations.[4]

Table 3: Enzyme Kinetics of Sudan I Metabolism

Enzyme	Km (μM)	Vmax (pmol/min/pmol CYP)
Human CYP1A1	Not available	Not available
Human CYP3A4	Not available	Not available

Specific Km and Vmax values for the metabolism of **Sudan I** by human CYP1A1 and CYP3A4 are not readily available in the reviewed literature. However, studies consistently indicate that CYP1A1 is the most efficient enzyme in its metabolism.[3]

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

### **Comet Assay for DNA Damage Assessment**

Objective: To quantify DNA strand breaks in individual cells following exposure to **Sudan I**.

#### Methodology:

 Cell Culture and Treatment: Human hepatoma (HepG2) cells are cultured in appropriate media and exposed to varying concentrations of Sudan I (e.g., 25, 50, 100 μM) for a



specified duration (e.g., 24 hours). A negative control (vehicle-treated) and a positive control (e.g., a known genotoxic agent) are included.

- Cell Embedding: Approximately 1 x 10<sup>5</sup> cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents)
  to lyse the cells and unfold the DNA.
- Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis
  chamber filled with a high pH buffer to unwind the DNA. Electrophoresis is then carried out to
  allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail."
- Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNAbinding dye (e.g., ethidium bromide or SYBR Green).
- Visualization and Analysis: The comets are visualized using a fluorescence microscope.
   Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity (% DNA in the tail), and tail moment.

## **Micronucleus Test for Chromosomal Damage**

Objective: To assess the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of **Sudan I**.

#### Methodology:

- Cell Culture and Treatment: HepG2 cells are treated with Sudan I as described for the comet assay.
- Cytochalasin B Treatment: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells.
- Cell Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides.
- Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or DAPI).



 Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells under a microscope.

### Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the intracellular production of ROS following **Sudan I** exposure.

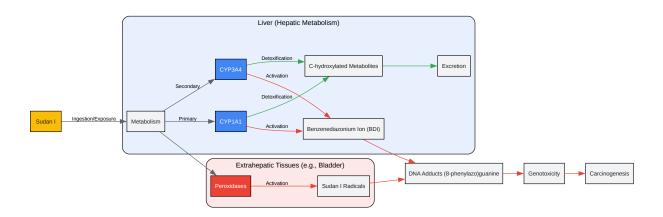
#### Methodology:

- Cell Culture and Treatment: HepG2 cells are treated with **Sudan I** as described previously.
- Probe Loading: The cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'dichlorofluorescein (DCF).
- Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity is indicative of an increase in intracellular ROS levels.

### **Visualizations**

The following diagrams illustrate the key pathways and workflows discussed in this guide.

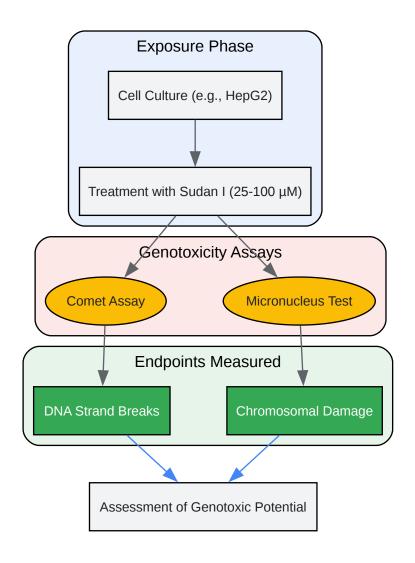




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Caption: Metabolic activation pathway of Sudan I in humans.





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